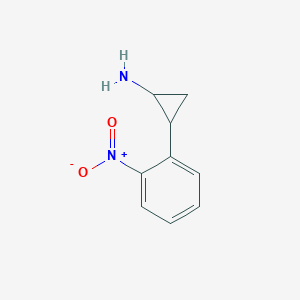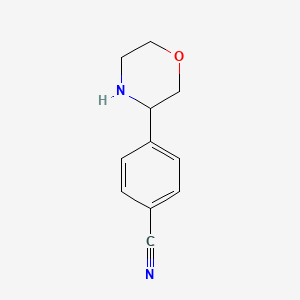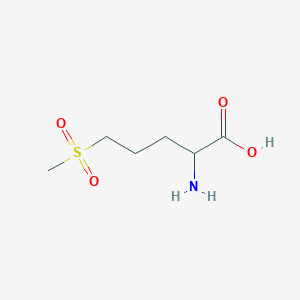
3-(3-Phenylpropyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpropyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is an analogue of cyclobutane, with the nitrogen atom replacing one of the carbon atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires the matching of frontier molecular orbital energies of the reactants to lower the transition-state energy and promote reactivity .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and allows for the synthesis of various substituted azetidines with high yields.
化学反応の分析
Types of Reactions: 3-(3-Phenylpropyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
科学的研究の応用
3-(3-Phenylpropyl)azetidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3-Phenylpropyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate conditions, leading to the formation of various functionalized products.
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles that are less stable and more reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.
Uniqueness: 3-(3-Phenylpropyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
3-(3-phenylpropyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-8-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 |
InChIキー |
YZHNUIYJMSIVAJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)








